3,5-Dichloro-2-methylbenzaldehyde
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Overview
Description
3,5-Dichloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzaldehyde core. This compound is typically a colorless to pale yellow crystalline solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dichlorobenzonitrile. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dichloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,5-dichloro-2-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 3,5-Dichloro-2-methylbenzoic acid
Reduction: 3,5-Dichloro-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-methylbenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylbenzaldehyde varies depending on its application. In biochemical studies, it may act as an inhibitor or substrate for specific enzymes, affecting their activity and the associated metabolic pathways. The molecular targets and pathways involved are specific to the context of its use, such as enzyme inhibition in drug development or interaction with cellular components in biological research .
Comparison with Similar Compounds
3,5-Dichlorobenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2,4-Dichloro-3-methylbenzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions instead of 3 and 5.
3,5-Dichloro-4-methylbenzaldehyde: Similar structure but with the methyl group at the 4-position instead of 2.
Uniqueness: 3,5-Dichloro-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
IUPAC Name |
3,5-dichloro-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFIFWHYSXQMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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